molecular formula C9H9ClFN B2659548 (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine CAS No. 1808068-84-9

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine

Cat. No. B2659548
CAS RN: 1808068-84-9
M. Wt: 185.63
InChI Key: LVNZCEIVEMZSLV-MUWHJKNJSA-N
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Description

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine, also known as CPP-115, is a cyclopropane-based compound that has been found to have potential therapeutic applications in the treatment of various neurological disorders.

Scientific Research Applications

Sigma Receptor Ligands

Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines, which are structurally related to (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine, have been identified as a new class of σ receptor ligands. These compounds exhibit different selectivities for the two subtypes of the σ receptor, highlighting their potential in neuropharmacology and the development of therapeutic agents targeting neurological disorders (Schinor et al., 2020).

Biocatalytic Synthesis

Biocatalytic approaches have been explored for synthesizing key building blocks like cyclopropyl amine, which is crucial for the production of the anti-thrombotic agent ticagrelor. This demonstrates the role of this compound and similar compounds in facilitating efficient and enantioselective synthesis of pharmaceuticals (Hugentobler et al., 2016).

Organic Synthesis Methodologies

Research has been conducted on developing new methodologies for the construction of substituted 2-aminophenols via formal [3 + 3] cycloaddition, involving cyclopropanes as intermediates. This work highlights the versatility of cyclopropyl amines in organic synthesis, enabling the creation of complex molecules for various applications (Yang et al., 2018).

Lewis Acid-Catalyzed Ring-Opening

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been described, showcasing a methodology that preserves the enantiomeric purity of cyclopropane-derived products. This method is applicable in the synthesis of compounds like dual serotonin/norepinephrine reuptake inhibitors, further emphasizing the synthetic utility of cyclopropyl amines in medicinal chemistry (Lifchits & Charette, 2008).

properties

IUPAC Name

(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNZCEIVEMZSLV-MUWHJKNJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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